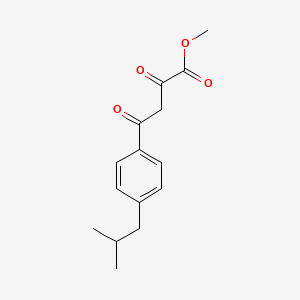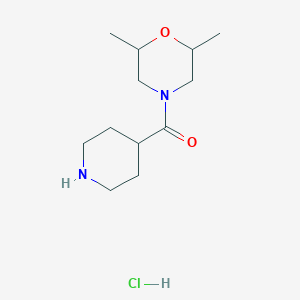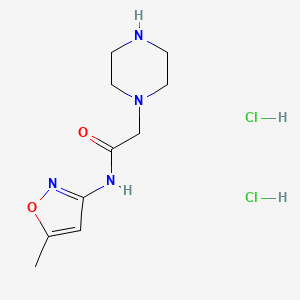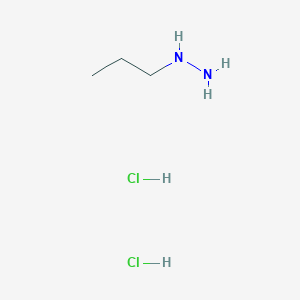
Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate
Vue d'ensemble
Description
“Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate” is a chemical compound that is closely related to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . The formula of ibuprofen is 2-(4-isobutylphenyl) propionic acid .
Synthesis Analysis
Ibuprofen was successfully synthesized from the starting materials isobutylbenzene and acetic anhydride through a Friedel-Crafts acylation, carbonyl reduction, chloride substitution, and Grignard reaction .Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate” is similar to that of Ibuprofen. The empirical formula of Ibuprofen is C13H18O2 . The molecular weight of Ibuprofen is 206.28 .Chemical Reactions Analysis
The isomerization of the widely used nonsteroid anti-inflammatory medicine ibuprofen was investigated by employing the hybrid density functional theory . The rearrangement reaction of ®-(-)-ibuprofen to its (S)-(+)-isomer consists of a [1,3]-hydrogen shifts . This process causes an inversion of configuration at C7 .Physical And Chemical Properties Analysis
The physical state of “Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate” is liquid . It appears colorless . The boiling point is 100 °C / 212 °F at 0.8 mmHg .Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-[4-(2-methylpropyl)phenyl]-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-10(2)8-11-4-6-12(7-5-11)13(16)9-14(17)15(18)19-3/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVTZJCWXRNGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)

![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)
![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)

![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)

![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride](/img/structure/B1416787.png)
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)
![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)
![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)